N-(2,4-dimethylphenyl)-10-undecenamide
Description
N-(2,4-Dimethylphenyl)-10-undecenamide is a synthetic amide derivative characterized by an unsaturated 10-undecenamide backbone and a 2,4-dimethylphenyl substituent.
Properties
Molecular Formula |
C19H29NO |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)undec-10-enamide |
InChI |
InChI=1S/C19H29NO/c1-4-5-6-7-8-9-10-11-12-19(21)20-18-14-13-16(2)15-17(18)3/h4,13-15H,1,5-12H2,2-3H3,(H,20,21) |
InChI Key |
BSMAOGIYINQGNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCCCCCC=C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCCCCCC=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Aromatic vs. Heterocyclic Substituents :
The 2,4-dimethylphenyl group in the target compound confers steric bulk and lipophilicity, contrasting with the polar nitro group in CID 3059509 and the hydrogen-bonding pyrimidinyl group in N-(2-pyrimidinyl)-10-undecenamide . These differences impact solubility and interaction with biological targets. - Amide vs. Ester/Aldehyde Functionality: Amides (e.g., target compound) exhibit greater hydrolytic stability compared to esters (Ethyl 10-undecenoate) and aldehydes (10-Undecenal) . The latter two are more reactive but less suited for applications requiring prolonged stability.
- Polarity and Solubility: The morpholinoethyl group in N-(2-Morpholinoethyl)-10-undecenamide introduces a polar tertiary amine, enhancing aqueous solubility. In contrast, the dimethylphenyl group in the target compound reduces solubility in polar solvents.
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